Cas no 2680713-64-6 (benzyl N-(5-bromoquinazolin-2-yl)carbamate)

benzyl N-(5-bromoquinazolin-2-yl)carbamate 化学的及び物理的性質
名前と識別子
-
- EN300-28299468
- benzyl N-(5-bromoquinazolin-2-yl)carbamate
- 2680713-64-6
-
- インチ: 1S/C16H12BrN3O2/c17-13-7-4-8-14-12(13)9-18-15(19-14)20-16(21)22-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,18,19,20,21)
- InChIKey: QDTNNCIFYWNVEE-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=CC2C1=CN=C(NC(=O)OCC1C=CC=CC=1)N=2
計算された属性
- せいみつぶんしりょう: 357.01129g/mol
- どういたいしつりょう: 357.01129g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 22
- 回転可能化学結合数: 4
- 複雑さ: 376
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 64.1Ų
benzyl N-(5-bromoquinazolin-2-yl)carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28299468-10.0g |
benzyl N-(5-bromoquinazolin-2-yl)carbamate |
2680713-64-6 | 95.0% | 10.0g |
$5221.0 | 2025-03-19 | |
Enamine | EN300-28299468-0.5g |
benzyl N-(5-bromoquinazolin-2-yl)carbamate |
2680713-64-6 | 95.0% | 0.5g |
$1165.0 | 2025-03-19 | |
Enamine | EN300-28299468-10g |
benzyl N-(5-bromoquinazolin-2-yl)carbamate |
2680713-64-6 | 10g |
$5221.0 | 2023-09-07 | ||
Enamine | EN300-28299468-1g |
benzyl N-(5-bromoquinazolin-2-yl)carbamate |
2680713-64-6 | 1g |
$1214.0 | 2023-09-07 | ||
Enamine | EN300-28299468-5g |
benzyl N-(5-bromoquinazolin-2-yl)carbamate |
2680713-64-6 | 5g |
$3520.0 | 2023-09-07 | ||
Enamine | EN300-28299468-0.05g |
benzyl N-(5-bromoquinazolin-2-yl)carbamate |
2680713-64-6 | 95.0% | 0.05g |
$1020.0 | 2025-03-19 | |
Enamine | EN300-28299468-1.0g |
benzyl N-(5-bromoquinazolin-2-yl)carbamate |
2680713-64-6 | 95.0% | 1.0g |
$1214.0 | 2025-03-19 | |
Enamine | EN300-28299468-0.25g |
benzyl N-(5-bromoquinazolin-2-yl)carbamate |
2680713-64-6 | 95.0% | 0.25g |
$1117.0 | 2025-03-19 | |
Enamine | EN300-28299468-0.1g |
benzyl N-(5-bromoquinazolin-2-yl)carbamate |
2680713-64-6 | 95.0% | 0.1g |
$1068.0 | 2025-03-19 | |
Enamine | EN300-28299468-5.0g |
benzyl N-(5-bromoquinazolin-2-yl)carbamate |
2680713-64-6 | 95.0% | 5.0g |
$3520.0 | 2025-03-19 |
benzyl N-(5-bromoquinazolin-2-yl)carbamate 関連文献
-
Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
-
Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
-
Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
-
Jianzhong Wu,De-en Jiang,Zhehui Jin,Douglas Henderson Soft Matter, 2011,7, 11222-11231
-
Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
-
Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
-
Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
benzyl N-(5-bromoquinazolin-2-yl)carbamateに関する追加情報
Benzyl N-(5-Bromoquinazolin-2-yl)carbamate: A Comprehensive Overview
Benzyl N-(5-bromoquinazolin-2-yl)carbamate, also known by its CAS number 2680713-64-6, is a compound of significant interest in the field of organic chemistry and pharmacology. This compound belongs to the class of quinazoline derivatives, which have been extensively studied due to their diverse biological activities and potential applications in drug discovery. The structure of this compound consists of a quinazoline ring system substituted with a bromine atom at the 5-position and a benzyl carbamate group at the 2-position. This unique combination of functional groups makes it a promising candidate for various research and development activities.
The quinazoline core of benzyl N-(5-bromoquinazolin-2-yl)carbamate is a heterocyclic aromatic compound that has been implicated in numerous biological processes. Recent studies have highlighted its potential as a kinase inhibitor, particularly targeting key enzymes involved in cellular signaling pathways. For instance, research published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against Aurora kinases, which are critical regulators of mitosis and are often overexpressed in cancer cells. This finding underscores its potential as a lead compound for anti-cancer drug development.
In addition to its kinase inhibitory properties, benzyl N-(5-bromoquinazolin-2-yl)carbamate has also been investigated for its anti-inflammatory and antioxidant activities. A study conducted by researchers at the University of California revealed that this compound can effectively scavenge free radicals and reduce inflammation in vitro. These findings suggest that it may have applications in the treatment of inflammatory diseases such as arthritis and cardiovascular disorders.
The synthesis of benzyl N-(5-bromoquinazolin-2-yl)carbamate involves a multi-step process that typically begins with the preparation of the quinazoline skeleton. This is followed by bromination at the 5-position and subsequent coupling with the benzyl carbamate group. Recent advancements in synthetic chemistry have enabled researchers to optimize these steps, resulting in higher yields and improved purity. For example, the use of microwave-assisted synthesis has been reported to significantly accelerate the reaction process while maintaining product quality.
From an analytical standpoint, the characterization of benzyl N-(5-bromoquinazolin-2-yl)carbamate has been carried out using various spectroscopic techniques such as UV-Vis spectroscopy, IR spectroscopy, and NMR spectroscopy. These analyses have provided valuable insights into its molecular structure and stability under different conditions. Furthermore, mass spectrometry has been employed to confirm the molecular weight and fragmentation patterns of this compound, which are essential for its identification and quality control.
The pharmacokinetic properties of benzyl N-(5-bromoquinazolin-2-yl)carbamate have also been studied extensively. Preclinical studies indicate that this compound exhibits moderate oral bioavailability and favorable pharmacokinetic profiles in animal models. However, further investigations are required to assess its toxicity profile and determine optimal dosing regimens for potential clinical trials.
In conclusion, benzyl N-(5-bromoquinazolin-2-yl)carbamate, with its unique chemical structure and diverse biological activities, represents a valuable addition to the arsenal of compounds being explored for therapeutic applications. Its role as a kinase inhibitor, anti-inflammatory agent, and antioxidant positions it as a promising candidate for future drug development efforts. As research continues to uncover its full potential, this compound is expected to play a pivotal role in advancing our understanding of disease mechanisms and developing novel therapeutic strategies.
2680713-64-6 (benzyl N-(5-bromoquinazolin-2-yl)carbamate) 関連製品
- 2227911-69-3(tert-butyl N-{2-(3S)-3-hydroxybutylphenyl}carbamate)
- 1219957-15-9(1-Methyl-4-(4-piperidinylmethyl)piperazine dihydrochloride)
- 2195952-95-3(1-[1-(2,4-difluorobenzoyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione)
- 2229569-43-9(3,3,3-trifluoro-2-(quinoxalin-2-yl)propan-1-amine)
- 1286713-04-9(N-(3-acetylphenyl)-2-4-(4-chlorophenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-ylacetamide)
- 1823835-61-5(Benzyl (5-fluoroazepan-4-yl)carbamate hydrochloride)
- 1321862-48-9((2E)-2-Cyano-3-(4-methoxyphenyl)-N-1-naphthalenyl-2-propenamide)
- 154257-81-5(5-Chloro-2-methyl-3-nitrobenzoic acid)
- 38985-72-7(4-(2-Fluorophenyl)-3-thiosemicarbazide)
- 1261914-76-4(4-(3,5-Dicarboxyphenyl)-3-methoxybenzoic acid)


